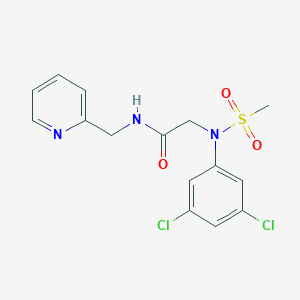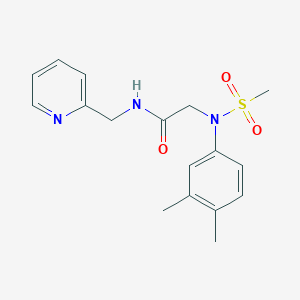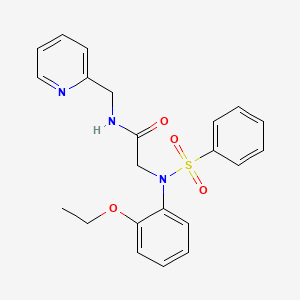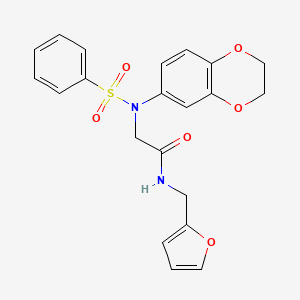![molecular formula C18H22N2O2 B3448780 N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B3448780.png)
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide
描述
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide, commonly known as N-(1-naphthyl) ethylenediamine dihydrochloride (NEDD), is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. NEDD is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair.
作用机制
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide inhibits PARP by binding to its catalytic domain. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage and cell death. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including inhibition of PARP, reduction of oxidative stress and inflammation, and enhancement of chemotherapy and radiotherapy. PARP inhibition leads to the accumulation of DNA damage and cell death, which is useful in cancer treatment. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in many diseases, including neurodegenerative diseases. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP, which can lead to the development of more effective cancer treatments.
实验室实验的优点和局限性
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has several advantages for lab experiments, including its potency and specificity for PARP inhibition. This compound is also relatively easy to synthesize and purify. However, one limitation of this compound is its solubility in water, which can make it challenging to use in some experiments. Additionally, this compound has not been extensively studied in vivo, so its effects in whole organisms are not well understood.
未来方向
For research on N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide include the development of more potent and selective PARP inhibitors, investigation of this compound's effects in vivo, and the development of more effective formulations of this compound.
科学研究应用
N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide has been used in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP, which leads to DNA damage and cell death. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Inflammation is a key factor in many diseases, including neurodegenerative diseases, and this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18(19-8-9-20-10-12-22-13-11-20)14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7H,8-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVGSKFYKDDVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3448699.png)
![N-(4-cyanophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B3448701.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B3448706.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B3448709.png)


![ethyl 4-[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3448728.png)




![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B3448795.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B3448798.png)